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molecular formula C4H7NaO5S B1399619 Sodium 3-methoxy-3-oxopropane-1-sulfonate CAS No. 34911-90-5

Sodium 3-methoxy-3-oxopropane-1-sulfonate

Cat. No. B1399619
M. Wt: 190.15 g/mol
InChI Key: IFFQZJVFPBPAQU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08013159B2

Procedure details

To a suspension of 12 (141 g, 636 mmol) in THF (1.2 L) and MeOH (700 ml) in an ice bath was added slowly sodium methoxide (144 ml of a 25% solution in MeOH, 1.05 equiv). At the end of the addition, the bath was removed and the mixture stirred at r.t. for 1 h. The solvents were than evaporated and the remaining solid was triturated in ether containing a small amount of EtOAc. The slightly hygroscopic white solid was filtered and dried under high vacuum o.n. to yield 108.7 g (98%) of 13.
Name
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
O=C(C)CC[S:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])(=[O:7])=[O:6].C[O-:16].[Na+:17]>C1COCC1.CO>[CH3:13][O:12][C:10](=[O:11])[CH2:9][CH2:8][S:5]([O-:16])(=[O:7])=[O:6].[Na+:17] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
O=C(CCS(=O)(=O)CCC(=O)OC)C
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
the bath was removed
CUSTOM
Type
CUSTOM
Details
than evaporated
CUSTOM
Type
CUSTOM
Details
the remaining solid was triturated in ether containing a small amount of EtOAc
FILTRATION
Type
FILTRATION
Details
The slightly hygroscopic white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum o.n

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CCS(=O)(=O)[O-])=O.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 108.7 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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